Disperse Yellow 9
Overview
Description
Scientific Research Applications
Synthesis Applications
- Synthesis of O-(2,4-dinitrophenyl)hydroxylamine: A highly efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine, a compound related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, has been developed. This synthesis has been shown to be effective in aminating various substituted pyridines, leading to polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).
Biomedical Research
- Formation of Immunoglobulin G Dimers and Trimers: A bivalent affinity label, bis(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline)ethylenediamine, related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, has been synthesized and used to create covalently cross-linked dimers and trimers of anti-2,4-dinitrophenyl antibodies. These complexes have potential applications as sensitive probes in immune effector functions (Segal & Hurwitz, 1976).
Material Science
Use in Polyurethane and Polyamide Production
The 1,4-Benzenediamine derivative is used in the production of polyurethanes and polyamides. These polymers, especially those derived from p-Phenylenediamine, are known for their exceptional tensile strength and are used in various industries, including the photographic and dye industries (Layer, 2000).
Elaboration of Oligoaniline Thin Films
Thin films of vacuum sublimated [4-(phenylamino) phenyl]-1,4-benzenediamine, a compound related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, have been created with potential applications in sensor devices. The study of their structural organization offers insights into materials science (Poncet et al., 2004).
Chemistry and Reaction Studies
Electrophilic Amination Studies
O-(2,4-Dinitrophenyl)hydroxylamine, a compound related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, has been used to study electrophilic amination of active sites in enzymes. This research helps understand enzyme function and modification (D’Silva, Williams & Massey, 1986).
Investigation of Reaction Mechanisms
The reaction rates and mechanisms of 2,4-dinitrophenyl X-substituted benzoates with primary amines have been studied, providing valuable insights into the effects of amine nature and substituents on reaction mechanisms (Um et al., 2004).
Mechanism of Action
Target of Action
Disperse Yellow 9, also known as Seriplas Yellow PL or 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, is primarily used as a dye in various industries . Its primary targets are hydrophobic fibers such as polyester, nylon, and acrylic . The dye has a high affinity for these fibers due to its non-ionic nature and small molecular size .
Mode of Action
The mode of action of this compound involves the dye’s interaction with its target fibers. The dye molecules, being small and planar, can easily slide between the tightly packed polymer chains of the fibers . The polar functional groups attached to the dye, such as -NO2 and -CN, improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dyeing process of hydrophobic fibers . The dye’s small size means that it is quite volatile and tends to sublime out of the polymer at sufficiently high temperatures .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and stability in the dyeing process. The dye’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by its non-ionic nature and small molecular size . These properties allow the dye to distribute evenly across the target fibers and maintain its stability during the dyeing process .
Result of Action
The result of this compound’s action is the successful dyeing of hydrophobic fibers. The dye imparts a yellow color to the fibers, which is stable and resistant to washing . Certain blue and violet disperse dyes with an anthraquinone structure, when exposed to nitrous oxide, will fade . This is known as gas fading, a defect of this dye .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the dyeing process can affect the dye’s volatility and its ability to sublime out of the polymer . Additionally, the presence of other chemicals in the dye bath, such as carriers or dispersing agents, can also impact the dye’s performance .
Properties
IUPAC Name |
4-N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHCJDATBJFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064288 | |
Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-73-5 | |
Record name | Disperse Yellow 9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6373-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seriplas Yellow PL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2,4-Dinitrophenyl)-1,4-phenylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94JA3EYQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of polymer matrix influence the properties of Disperse Yellow 9 in NLO applications?
A: Studies have investigated the impact of different polymer matrices on the NLO properties and stability of this compound. For instance, while this compound embedded in a polymethylmethacrylate (PMMA) matrix exhibited promising NLO properties, its thermal and temporal stability was limited. [] In contrast, using a polyetherimide (PI) matrix improved the stability, but potentially at the cost of lower NLO activity. [] This highlights the need to balance performance and stability when selecting a suitable matrix for specific applications.
Q2: Why is this compound considered an allergen, and what are the implications?
A: this compound is recognized as a potential contact allergen. [, ] This means that exposure to the dye, primarily through contact with textiles, can trigger allergic reactions in sensitized individuals. These reactions can manifest as contact dermatitis, with symptoms like itching, redness, and inflammation. [] The allergenic potential of this compound emphasizes the need for appropriate labeling, handling precautions during manufacturing and use, and awareness among consumers.
Q3: Are there analytical methods available for detecting and quantifying this compound?
A: Yes, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to determine this compound levels in various matrices, including polyester sewing thread. [] This technique offers the sensitivity and selectivity required to monitor the dye's presence in consumer products and potentially assess exposure levels.
Q4: What are the environmental concerns associated with this compound?
A: As a textile dye, this compound raises concerns regarding its potential release into wastewater from textile manufacturing and processing facilities. Its presence in wastewater can contribute to water pollution and pose risks to aquatic ecosystems. Research is ongoing to develop efficient bio-treatment methods using white-rot fungi and their enzymes to break down this compound and mitigate its environmental impact. []
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